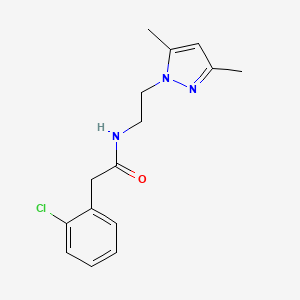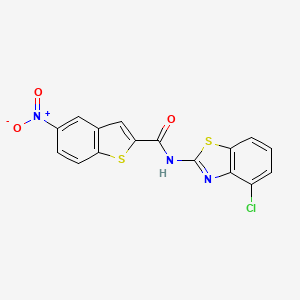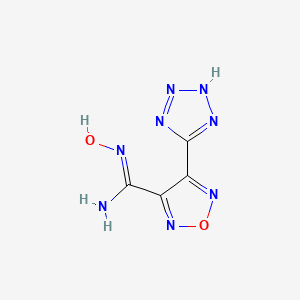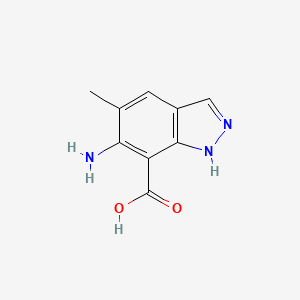
2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-chlorophenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine” has a molecular formula of C13H14ClN3O and a molecular weight of 263.72 . Another similar compound, “4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid”, has a molecular formula of C7H9ClN2O2 and a molecular weight of 188.61 .
Molecular Structure Analysis
The molecular structure of “(2-chlorophenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine” can be found in the referenced link .Physical And Chemical Properties Analysis
The compound “(2-chlorophenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine” has a molecular weight of 263.72 . The compound “4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid” has a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), and a flash point of 159.1°C .Wissenschaftliche Forschungsanwendungen
Chloroacetamide Herbicides
Chloroacetamides, including related compounds to the specified chemical, are used as selective herbicides. These substances control annual grasses and broad-leaved weeds in various crops like cotton, maize, and soybeans. They inhibit fatty acid synthesis in plants, disrupting their growth (Weisshaar & Böger, 1989).
Potential Antipsychotic Agents
Compounds with a similar structure to 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide have been studied for their antipsychotic properties. These compounds show promise in behavioral animal tests without interacting with dopamine receptors, a common trait in clinically available antipsychotic agents (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with metals like cobalt and copper. These complexes exhibit significant antioxidant activities and are characterized by their ability to form supramolecular architectures via hydrogen bonding (Chkirate et al., 2019).
Antimicrobial and Anticancer Properties
Derivatives of pyrazole, including those structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown higher activity than standard drugs in inhibiting the growth of various microorganisms and cancer cells (Hafez et al., 2016).
Hydrolysis and Chemical Reactions
Studies have been conducted on the hydrolysis of chloroacetamide derivatives, revealing various products and providing insights into chemical bond fission under different conditions. These studies contribute to understanding the reactivity and stability of such compounds (Rouchaud et al., 2010).
Nonlinear Optical Properties
Research on organic crystals, including acetamide derivatives, has been conducted to understand their nonlinear optical properties. These studies are significant for developing photonic devices like optical switches and modulators (Castro et al., 2017).
Safety And Hazards
The compound “4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid” should be treated as an organic compound. Proper protective equipment such as gloves and goggles should be worn when handling it. Avoid prolonged or frequent contact with the compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-13-5-3-4-6-14(13)16/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBBHLHALBBECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2669208.png)
![2-[4-(2-pyridinyl)piperazino]-N-{4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl}acetamide](/img/structure/B2669209.png)



![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)




![2-Methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2669229.png)
![2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate](/img/structure/B2669230.png)